molecular formula C11H13NO3 B2893641 Methyl 1-amino-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylate CAS No. 1890542-71-8

Methyl 1-amino-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylate

Cat. No. B2893641
CAS RN: 1890542-71-8
M. Wt: 207.229
InChI Key: BQKDKMPLZYAUKR-UHFFFAOYSA-N
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Description

“Methyl 1-amino-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylate” is a chemical compound with the molecular weight of 207.23 . Its IUPAC name is “methyl 1-amino-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylate” and its InChI Code is 1S/C11H13NO3/c1-15-11(14)8-5-7-6(10(8)12)3-2-4-9(7)13/h2-4,8,10,13H,5,12H2,1H3 .


Molecular Structure Analysis

The molecular structure of “Methyl 1-amino-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylate” can be represented by the InChI Code 1S/C11H13NO3/c1-15-11(14)8-5-7-6(10(8)12)3-2-4-9(7)13/h2-4,8,10,13H,5,12H2,1H3 . This indicates the presence of a methyl group (CH3), an amino group (NH2), a hydroxy group (OH), and a carboxylate group (COO-) in the molecule.


Physical And Chemical Properties Analysis

“Methyl 1-amino-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylate” is a solid compound . It has a molecular weight of 207.23 . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Synthesis of Conformationally Constrained Tryptophan Derivatives

Research has explored the synthesis of novel tryptophan analogs, where "Methyl 1-amino-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylate" serves as a precursor for conformationally constrained derivatives. These compounds are designed for peptide and peptoid conformation elucidation studies, demonstrating the chemical's utility in advanced synthetic chemistry and protein engineering (Horwell, Nichols, Ratcliffe, & Roberts, 1994).

Environmental Applications: Adsorption Studies

In environmental science, the compound's derivatives have been used to modify hydrochar surfaces, introducing functional groups like amino, hydroxyl, and carboxylate. These modifications enhance the adsorption capacity of materials for removing contaminants, such as methylene blue and Cu(II), from water. This demonstrates the potential of "Methyl 1-amino-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylate" in creating more efficient water treatment technologies (Li, Lv, Guo, Fu, Guo, & Yang, 2019).

Medicinal Chemistry: Anticancer Research

In the field of medicinal chemistry, derivatives of "Methyl 1-amino-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylate" have been explored for their anticancer properties. Specifically, amino acetate functionalized Schiff base organotin(IV) complexes have shown promising in vitro cytotoxicity against various human tumor cell lines, highlighting the compound's relevance in developing new anticancer drugs (Basu Baul, Basu, Vos, & Linden, 2009).

Safety and Hazards

The safety information for “Methyl 1-amino-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylate” indicates that it has some hazards associated with it. The GHS pictograms indicate that it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

methyl 1-amino-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-15-11(14)8-5-7-6(10(8)12)3-2-4-9(7)13/h2-4,8,10,13H,5,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQKDKMPLZYAUKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(C1N)C=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-amino-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylate

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